molecular formula C20H19N3O3S B2355915 N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-methylbenzamide CAS No. 1005294-56-3

N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-methylbenzamide

Cat. No.: B2355915
CAS No.: 1005294-56-3
M. Wt: 381.45
InChI Key: KQCAPLMILHKZLF-UHFFFAOYSA-N
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Description

N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-methylbenzamide (CAS: 1005294-56-3) is a pyridazine derivative featuring an ethylsulfonyl group on the pyridazine ring, a para-substituted phenyl linker, and a 2-methylbenzamide moiety. Its molecular formula is C₂₀H₁₉N₃O₃S (MW: 381.45 g/mol) . Pyridazine derivatives are recognized for diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.

Properties

IUPAC Name

N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]-2-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3S/c1-3-27(25,26)19-13-12-18(22-23-19)15-8-10-16(11-9-15)21-20(24)17-7-5-4-6-14(17)2/h4-13H,3H2,1-2H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQCAPLMILHKZLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-methylbenzamide is a complex organic compound belonging to the class of pyridazine derivatives. This article explores its biological activity, including its mechanism of action, pharmacological properties, and potential applications in medicine and industry.

Chemical Structure and Properties

The compound features a pyridazine ring, a phenyl group, and a 2-methylbenzamide moiety. The presence of the ethylsulfonyl group enhances its solubility and biological activity. Its molecular formula is C18H20N4O2SC_{18}H_{20}N_4O_2S, and it has a molecular weight of 364.44 g/mol.

Target of Action : Pyridazine derivatives, including this compound, are known to interact with various biological targets, leading to diverse pharmacological effects.

Mode of Action : The compound exhibits multiple biological activities such as:

  • Antimicrobial : Effective against various bacterial strains.
  • Anticancer : Inhibits cell proliferation in cancer cell lines.
  • Anti-inflammatory : Reduces inflammation markers in vitro.

Pharmacological Activities

The biological activities of this compound can be summarized as follows:

Activity TypeDescription
AntimicrobialExhibits activity against Gram-positive and Gram-negative bacteria.
AnticancerInhibits proliferation in several cancer cell lines (e.g., HCC827, NCI-H358).
Anti-inflammatoryReduces cytokine production in inflammatory assays.

Case Studies and Research Findings

  • Antimicrobial Activity :
    A study demonstrated that the compound showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL .
  • Anticancer Activity :
    In vitro assays revealed that this compound inhibited the growth of lung cancer cells (HCC827) with an IC50 value of 6.26 ± 0.33 µM . This suggests potential for development as an anticancer therapeutic.
  • Anti-inflammatory Effects :
    The compound was tested in a model of lipopolysaccharide (LPS)-induced inflammation in macrophages, showing a significant reduction in pro-inflammatory cytokines (TNF-alpha, IL-6) .

Synthetic Routes and Production Methods

The synthesis of this compound typically involves several steps:

  • Preparation of the Pyridazine Ring :
    This is achieved through the reaction of hydrazine derivatives with suitable carbonyl compounds.
  • Sulfonation Reaction :
    The ethylsulfonyl group is introduced via sulfonation techniques.
  • Coupling Reaction :
    The final step involves coupling the prepared pyridazine with the phenyl and methylbenzamide components under controlled conditions to yield the target compound.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural differences among analogs include:

  • Pyridazine ring substituents : Ethylsulfonyl vs. methylsulfonyl, sulfanyl, or diethylsulfamoyl groups.
  • Benzamide modifications : Methyl, halogen (e.g., iodine, fluorine), or nitro substituents.
  • Positional isomerism : Para- vs. meta-substituted phenyl linkers.

Key Findings from Comparative Studies

  • Ethylsulfonyl vs. Methylsulfonyl : Ethylsulfonyl groups improve solubility and binding kinetics compared to methylsulfonyl analogs, which may exhibit higher metabolic stability .
  • Substituent Effects on Bioactivity :
    • Halogenated benzamides (e.g., difluoro, iodo) demonstrate enhanced target affinity via halogen bonding and electron-withdrawing effects .
    • Trifluoromethyl groups increase lipophilicity, improving blood-brain barrier penetration .
  • Positional Isomerism : Para-substituted phenyl derivatives (as in the target compound) often show superior anticancer activity compared to meta-substituted analogs, likely due to optimized steric interactions .
Table 2: Activity Profile of Select Analogs
Compound Anticancer Activity Antimicrobial Activity Anti-inflammatory Activity
Target Compound Moderate (predicted) Moderate (predicted) Low (predicted)
N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3,4-difluorobenzamide High Moderate Moderate
N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-2-(trifluoromethyl)benzamide Moderate High Low

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